Precocene I
Overview
Description
Efficacy of Precocene I
Synthesis Analysis
The synthesis of this compound and its analogues has been achieved through organic synthesis methods. The study involved the creation of mono-O-alkyl-2,2-dimethyl 2H-1-chromene series, which includes this compound, and the di-O-alkyl 2,2-dimethyl-2H-1-chromene series, encompassing Precocenes II and III. These compounds were characterized using spectroscopic analysis, including 1HNMR, 13CNMR, and mass spectrometry. The synthetic approach allows for the exploration of this compound's antifungal potential and the development of eco-friendly fungicides .
Molecular Structure Analysis
This compound's molecular structure, 7-methoxy-2,2-dimethylchromene, has been analyzed through various techniques. The essential oils from Ageratum species were examined using reverse-phase high-performance liquid chromatography, which determined the concentration of this compound in the oils. The molecular structure plays a crucial role in the compound's bioactivity, as indicated by the synthesis of tritium-labeled this compound for biological studies .
Chemical Reactions Analysis
The reactivity of this compound has been explored through various chemical reactions. The synthesis of this compound epoxide, a highly reactive metabolite, has been described, which is believed to be responsible for the biological effects of Precocenes. Additionally, the oligomerization and acylation of this compound have been studied, leading to the formation of dimers, trimers, tetramers, and the natural chromene encecalin. These reactions provide insights into the potential metabolic pathways and the structural modifications that can enhance the biological activity of this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives have been investigated to understand their anti-juvenile hormone activity. The synthesis of nitrogen analogues of this compound and II, and their biological testing against Callosobruchus chinensis, revealed that structural modifications can influence the compound's activity. The design of anti-JH compounds related to Precocenes involved the synthesis of various structural analogues to improve biological activity. These studies contribute to the understanding of how the physical and chemical properties of this compound affect its function as an insecticide .
Scientific Research Applications
Insect Physiology Studies :
- Precocene I and II inhibit vitellogenic oocyte development in Drosophila melanogaster by causing juvenile hormone deficiency, affecting corpus allatum volume and oocyte maturation (Wilson, Landers, & Happ, 1983).
- This compound's impact on the corpus allatum of Oncopeltus fasciatus leads to irreversible degeneration, impacting egg maturation (Unnithan, Nair, & Bowers, 1977).
Biochemical Applications :
- The synthesis of this compound epoxide, a highly reactive metabolite responsible for the biological effects of precocenes, has been described, along with other potential metabolites (Jennings & Ottridge, 1984).
Toxicology and Environmental Impact :
- This compound demonstrates hepatotoxic effects in rats, with mechanisms involving metabolic activation and covalent binding of reactive metabolites to liver proteins and DNA (Ravindranath, Boyd, & Jerina, 1987).
Insecticide Development :
- This compound, isolated from Desmosstachya bipinnata, shows efficacy as a bioactive molecule against Spodoptera litura and has a minimal impact on non-target organisms like Eisenia fetida, suggesting potential in insecticide development (Sundar et al., 2021).
Agricultural Applications :
- The study of alkoxy analogues of natural precocenes I, II, and III revealed promising fungitoxic activity against pathogens like Aspergillus niger and Rhizoctonia solani, indicating potential applications in agriculture (Ramadan, El-Beltagi, Iqbal, & Bendary, 2022).
Mechanism of Action
Precocene I is known to inhibit juvenile hormone biosynthesis, affecting various aspects of insect physiology and behavior. For instance, in Bombus terrestris workers, precocene-I treatment decreased juvenile hormone titer and ovarian activation, irrespective of the bees’ dominance rank within the group .
Future Directions
Precocene I and its derivatives have demonstrated promising fungitoxic activity . Such compounds can be subjected to minor structural modifications to yield promising and novel fungicides . Moreover, the ability to chemically reduce juvenile hormone titer provides a non-intrusive method to probe the evolutionary changes associated with juvenile hormone and the hormonal mechanisms that are associated with reproduction and behavior in social insects .
properties
IUPAC Name |
7-methoxy-2,2-dimethylchromene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2)7-6-9-4-5-10(13-3)8-11(9)14-12/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTJXGLQLVPIGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2037261 | |
Record name | Precocene I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2037261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17598-02-6 | |
Record name | Precocene I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17598-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Precocene I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Precocene 1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318791 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Precocene I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2037261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxy-2,2-dimethylchromene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.772 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRECOCENE I | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25HLF91DGR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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